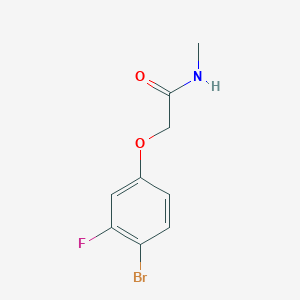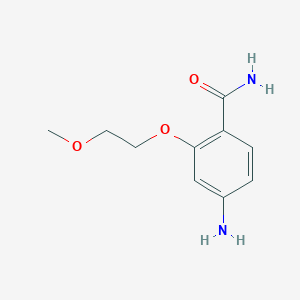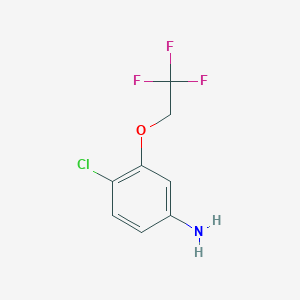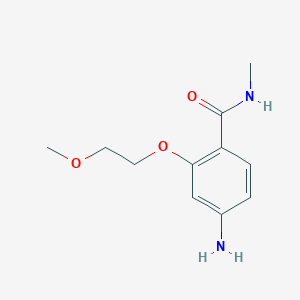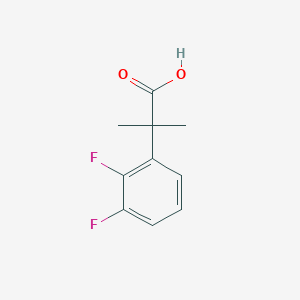![molecular formula C12H8F3NOS B1400001 1-[2-(3-三氟甲基苯基)-噻唑-4-基]-乙酮 CAS No. 1487901-79-0](/img/structure/B1400001.png)
1-[2-(3-三氟甲基苯基)-噻唑-4-基]-乙酮
描述
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiazole ring
科学研究应用
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient, particularly in the treatment of diseases where trifluoromethyl-containing compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as increased stability and reactivity.
作用机制
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various receptors and enzymes . For instance, some trifluoromethyl-substituted 1,2,4-triazoles have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands .
Mode of Action
It’s known that the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom . This suggests that the compound may interact with its targets in a way that enhances its efficacy.
Biochemical Pathways
For example, some trifluoromethyl-substituted 1,2,4-triazoles have been found to exhibit gibberellin-like activity, influencing plant growth and development .
Pharmacokinetics
It’s known that the trifluoromethyl group can enhance the lipophilicity of a compound, which could potentially improve its bioavailability .
Result of Action
For instance, some trifluoromethyl-substituted 1,2,4-triazoles have shown anticonvulsant, anti-HIV-1, and other pharmacological effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other substances can affect the activity of many chemical compounds .
生化分析
Biochemical Properties
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring, on the other hand, is known for its ability to participate in various biochemical processes, including enzyme inhibition and activation .
The compound has been shown to interact with enzymes such as nitric oxide synthase, where it acts as an inhibitor . Additionally, it has been observed to bind to proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects .
Cellular Effects
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone exerts various effects on different types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can affect the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli .
In studies involving cancer cells, 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone has demonstrated cytotoxic effects, potentially through the induction of apoptosis and inhibition of cell proliferation . These effects are likely mediated by the compound’s ability to interfere with critical cellular pathways and processes.
Molecular Mechanism
The molecular mechanism of action of 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . For example, its interaction with nitric oxide synthase results in enzyme inhibition, which can have downstream effects on nitric oxide production and related cellular processes .
Additionally, 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone has been shown to influence gene expression by modulating transcription factors and other regulatory proteins . This can lead to changes in the expression levels of various genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone have been observed to change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, allowing for sustained biological activity .
Prolonged exposure to 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone can lead to degradation and potential loss of efficacy . This highlights the importance of optimizing experimental conditions to maintain the compound’s stability and maximize its biological effects.
Dosage Effects in Animal Models
The effects of 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage . This underscores the importance of determining the optimal dosage range to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic processes such as oxidation and conjugation, leading to the formation of metabolites that can exert their own biological effects .
These metabolic pathways can influence the compound’s overall efficacy and safety profile, as the metabolites may have different pharmacokinetic and pharmacodynamic properties compared to the parent compound .
Transport and Distribution
The transport and distribution of 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone within cells and tissues are mediated by various transporters and binding proteins . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in specific cellular compartments .
Once inside the cells, 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone can interact with intracellular targets, influencing its localization and activity . The compound’s distribution within tissues can also affect its overall pharmacokinetics and pharmacodynamics, determining its therapeutic potential and safety profile .
Subcellular Localization
The subcellular localization of 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone plays a crucial role in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles .
In the nucleus, 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone can interact with transcription factors and other regulatory proteins, modulating gene expression and influencing cellular behavior . In the cytoplasm, the compound can affect signaling pathways and metabolic processes, contributing to its overall biological activity .
准备方法
The synthesis of 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethylbenzaldehyde and thioamide.
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the thioamide and an α-haloketone.
Final Product Formation:
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions.
相似化合物的比较
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone can be compared with other similar compounds, such as:
1-[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone: This compound has a similar structure but with the trifluoromethyl group in a different position on the phenyl ring, which can affect its reactivity and biological activity.
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-methanol:
1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-propane: This compound has a longer alkyl chain, which can influence its solubility and interaction with biological targets.
The uniqueness of 1-[2-(3-Trifluoromethyl-phenyl)-thiazol-4-yl]-ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
1-[2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c1-7(17)10-6-18-11(16-10)8-3-2-4-9(5-8)12(13,14)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAXSOYHIZOKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate](/img/structure/B1399919.png)
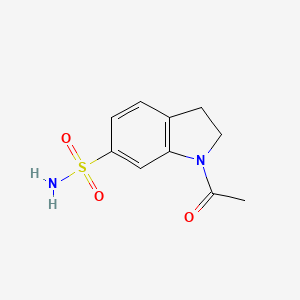
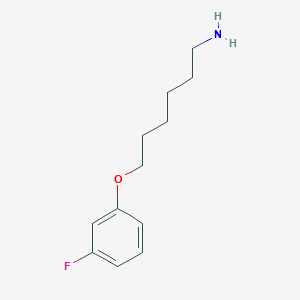
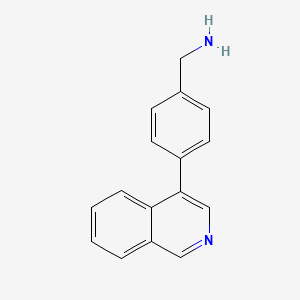
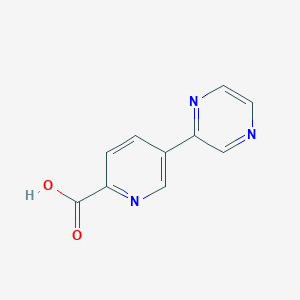
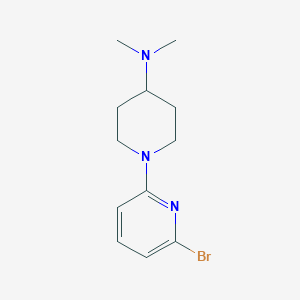
![Ethyl[(5-fluoropyridin-3-yl)methyl]amine](/img/structure/B1399929.png)
